molecular formula C13H15ClN2S B12413919 Metizoline-d3 (hydrochloride)

Metizoline-d3 (hydrochloride)

Cat. No.: B12413919
M. Wt: 269.81 g/mol
InChI Key: FPTJVMYMFXHIFO-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metizoline-d3 (hydrochloride) is a deuterated form of metizoline, a compound primarily used in biochemical research. The molecular formula of Metizoline-d3 (hydrochloride) is C13H12D3ClN2S, and it has a molecular weight of 269.81 g/mol . This compound is often utilized in proteomics research due to its stable isotope labeling, which aids in the accurate quantification of proteins and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metizoline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the metizoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, along with a deuterated base like deuterated sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Metizoline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced reaction vessels and monitoring systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Metizoline-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, nucleophiles such as hydroxide or cyanide ions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or substituted benzothiophenes.

Scientific Research Applications

Metizoline-d3 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of proteins and peptides.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Metizoline-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various biochemical assays and studies. The molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Metizoline-d3 (hydrochloride) can be compared with other similar compounds, such as:

    Metizoline: The non-deuterated form of the compound, which has similar chemical properties but lacks the isotopic labeling.

    Oxymetazoline: A related compound used as a nasal decongestant, which shares a similar chemical structure but different pharmacological properties.

    Phenylephrine: Another nasal decongestant with a similar mechanism of action but different chemical structure.

The uniqueness of Metizoline-d3 (hydrochloride) lies in its stable isotope labeling, which provides enhanced accuracy and precision in quantitative analyses compared to its non-deuterated counterparts.

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

269.81 g/mol

IUPAC Name

2-[[2-(trideuteriomethyl)-1-benzothiophen-3-yl]methyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H/i1D3;

InChI Key

FPTJVMYMFXHIFO-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.